molecular formula C4H8N2O B025948 1-Cyclopropylurea CAS No. 19757-64-3

1-Cyclopropylurea

Cat. No.: B025948
CAS No.: 19757-64-3
M. Wt: 100.12 g/mol
InChI Key: CLMGCKCDSPUQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylurea is an organic compound with the molecular formula C4H8N2O. It is characterized by the presence of a cyclopropyl group attached to a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylurea can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with isocyanates or carbamoyl chlorides under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylurea derivatives with hydroxyl or carbonyl groups, while reduction can produce cyclopropylamines .

Scientific Research Applications

1-Cyclopropylurea has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: In biological research, this compound is used to study enzyme interactions and protein modifications.

    Medicine: The compound has potential therapeutic applications, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: this compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropylurea depends on its specific application. In biochemical contexts, the compound can interact with enzymes and proteins, modulating their activity through covalent or non-covalent binding. The cyclopropyl group imparts conformational rigidity to the molecule, enhancing its binding affinity and specificity for target proteins .

Molecular Targets and Pathways: this compound targets various molecular pathways, including those involved in enzyme catalysis and signal transduction. Its interactions with enzymes can inhibit or activate specific biochemical reactions, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: The presence of the urea moiety in 1-Cyclopropylurea imparts unique chemical and biological properties, distinguishing it from other cyclopropyl derivatives. Its ability to form stable complexes with biological molecules and its versatility in chemical reactions make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

cyclopropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-4(7)6-3-1-2-3/h3H,1-2H2,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMGCKCDSPUQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297670
Record name N-cyclopropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19757-64-3
Record name 19757-64-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-cyclopropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopropylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropylurea
Reactant of Route 2
Reactant of Route 2
1-Cyclopropylurea
Reactant of Route 3
Reactant of Route 3
1-Cyclopropylurea
Reactant of Route 4
Reactant of Route 4
1-Cyclopropylurea
Reactant of Route 5
1-Cyclopropylurea
Reactant of Route 6
Reactant of Route 6
1-Cyclopropylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.